Introduction: Understanding Stibine, Antimony's Principal Hydride
Introduction: Understanding Stibine, Antimony's Principal Hydride
An In-Depth Technical Guide to Stibine (SbH₃) for Scientific Professionals
Stibine (SbH₃), systematically named stibane, is the principal covalent hydride of antimony.[1][2] It is a colorless, highly toxic, and flammable gas with a disagreeable odor often compared to that of hydrogen sulfide (rotten eggs) or garlic.[1][2][3] As a heavy analogue of ammonia, stibine's inherent instability and hazardous nature demand a comprehensive understanding for its safe handling and application in research and industrial settings.[2][4] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the core chemical properties, synthesis, handling protocols, and analytical methodologies for this significant pnictogen hydride. Its primary applications are found in the semiconductor industry, where high-purity stibine is used as an n-type gas-phase dopant for silicon.[1][2]
Molecular Structure and Physicochemical Properties
The reactivity and behavior of stibine are direct consequences of its molecular structure and physical characteristics.
Molecular Geometry and Bonding
Stibine adopts a trigonal pyramidal molecular geometry, similar to ammonia (NH₃).[4][5] The central antimony (Sb) atom is bonded to three hydrogen (H) atoms, with a non-bonding lone pair of electrons occupying the fourth position of a distorted tetrahedron.[6][7] The experimentally determined H–Sb–H bond angle is 91.7°, significantly smaller than the 107° angle in ammonia.[2][8] This compression is attributed to reduced sp³ hybridization in the central antimony atom. As one moves down the pnictogen group, the energy difference between the s and p orbitals increases, making hybridization less favorable.[7] Consequently, the Sb-H bonds have more p-character, and the lone pair resides in an orbital with more s-character, leading to bond angles closer to the 90° of unhybridized p-orbitals.[7] The Sb–H bond length is 1.707 Å (170.7 pm).[2][4]
Despite the presence of polar Sb-H bonds due to the difference in electronegativity between antimony (2.05) and hydrogen (2.20), the molecule's overall polarity is a subject of some debate, with sources describing it as both polar and nonpolar due to its molecular symmetry.[5] However, its trigonal pyramidal shape prevents the bond dipoles from canceling completely, resulting in a net molecular dipole moment.
Caption: Molecular structure of Stibine (SbH₃).
Physical and Thermodynamic Data
The physical properties of stibine are critical for its storage, handling, and use in controlled environments. All quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | SbH₃ | [1][2] |
| Molar Mass | 124.784 g/mol | [1][2] |
| Appearance | Colorless gas | [1][3] |
| Odor | Disagreeable, like rotten eggs or garlic | [1][2][9] |
| Melting Point | -88 °C (-126 °F) | [2][10] |
| Boiling Point | -17 °C (1 °F) | [2][10] |
| Density (gas) | 5.48 g/L | [2] |
| Vapor Density (air=1) | 4.31 (Heavier than air) | [1][10] |
| Vapor Pressure | > 1 atm at 20 °C | [2][10] |
| Solubility in Water | Slightly soluble | [2][10] |
| Solubility in Ethanol | Soluble | [2] |
| Autoignition Temp. | 38 °C | [11] |
| Ionization Potential | 9.51 eV | [1][9] |
Chemical Reactivity and Stability
Stibine is a thermodynamically unstable compound, a characteristic that governs its chemical behavior.[12]
Thermal Decomposition
Typical for a heavy hydride, stibine is unstable with respect to its elements, antimony and hydrogen.[2] It decomposes slowly at room temperature and rapidly at 200 °C.[1][2][3]
2 SbH₃(g) → 2 Sb(s) + 3 H₂(g)
This decomposition is autocatalytic and can be explosive under certain conditions.[1][2] The process results in the deposition of a black mirror of metallic antimony, a reaction historically used for its detection in the Marsh test.[2][13] The positive heat of formation confirms its thermodynamic instability.[12]
Caption: Thermal decomposition pathway of Stibine.
Reactivity with Oxidants
Stibine is a powerful reducing agent and is readily oxidized, even by atmospheric oxygen.[2] It reacts violently with strong oxidizing agents such as chlorine, concentrated nitric acid, and ozone, creating significant fire and explosion hazards.[3][10][14]
SbH₃ + 0.75 O₂ → Sb + 1.5 H₂O
Controlled oxidation at very low temperatures can produce a metastable yellow allotrope of antimony.[2][12]
Synthesis and Experimental Protocols
Stibine is typically prepared by the reduction of antimony(III) compounds or the protonation of metal antimonides.[1] Due to its extreme toxicity and instability, synthesis must be performed in a well-ventilated fume hood or glovebox using appropriate safety measures.[15]
Protocol: Synthesis via Reduction of SbCl₃ with NaBH₄
This method is common for laboratory-scale synthesis, utilizing a standard hydride reducing agent.
Causality: The choice of sodium borohydride (NaBH₄) provides a source of hydride ions (H⁻) that readily reduce the antimony(III) center in antimony trichloride (SbCl₃) to form the volatile stibine gas. The reaction is performed in an inert atmosphere to prevent the immediate and violent oxidation of the stibine product by air.
Methodology:
-
Apparatus Setup: Assemble a Schlenk line apparatus or use a glovebox. The reaction flask should be equipped with a dropping funnel and a gas outlet connected to a cold trap (immersed in a dry ice/acetone bath, approx. -78 °C) to collect the stibine product. The exit from the cold trap must be vented through a scrubber containing a bleach solution to neutralize any un-trapped stibine.
-
Inert Atmosphere: Thoroughly flush the entire system with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove all oxygen.
-
Reagent Preparation: In the reaction flask, prepare a solution of antimony(III) chloride (SbCl₃) in a suitable solvent like diglyme. In the dropping funnel, prepare a solution of sodium borohydride (NaBH₄) in the same solvent.
-
Reaction: Cool the reaction flask in an ice bath. Slowly add the NaBH₄ solution dropwise to the stirring SbCl₃ solution. The reaction is as follows: 4 SbCl₃ + 3 NaBH₄ → 4 SbH₃(g) + 3 NaCl + 3 BCl₃ [2]
-
Product Collection: The gaseous SbH₃ produced will pass through the gas outlet and condense in the cold trap as a colorless liquid or solid. Maintain a slow, steady flow of the inert carrier gas to facilitate this transfer.
-
Termination and Quenching: Once the reaction is complete, slowly and carefully quench any excess NaBH₄ in the reaction flask by adding isopropanol, followed by water. The collected stibine in the cold trap can be used for subsequent reactions or analyses but should not be stored for extended periods due to its instability.[15][16]
Caption: Workflow for laboratory synthesis of Stibine.
Safety, Handling, and Toxicology
Stibine is an extremely hazardous substance requiring stringent safety protocols.
Toxicity and Health Effects
Stibine is a potent hemolytic poison, with a toxicity profile similar to that of arsine (AsH₃).[17][18][19]
-
Exposure Route: The primary route of exposure is inhalation.[3]
-
Mechanism of Action: The exact mechanism is not fully understood but is believed to involve binding to sulfhydryl groups and inducing oxidative stress, leading to the rapid destruction of red blood cells (hemolysis).[19][20]
-
Symptoms: Exposure can lead to delayed symptoms (several hours) which include headache, weakness, nausea, abdominal pain, and dark red urine (hemoglobinuria) due to hemolysis.[18][19] Severe exposure results in secondary renal and hepatic failure, which can be fatal.[20][21]
-
Exposure Limits: The recommended workplace limit (ACGIH TLV-TWA) is 0.1 ppm, and the level considered immediately dangerous to life or health (IDLH) is 5 ppm.[20]
Handling and Storage
-
Engineering Controls: All work with stibine must be conducted in a closed system, such as a glovebox or a continuously monitored, ventilated gas cabinet.[14][22] Explosion-proof electrical equipment and non-sparking tools are mandatory.[22]
-
Personal Protective Equipment (PPE): A gas-tight chemical protection suit with self-contained breathing apparatus (SCBA) is required when there is a potential for release.[14] Standard laboratory PPE is insufficient.
-
Storage: Stibine is supplied and stored in high-pressure steel cylinders.[11] Cylinders must be kept in a cool, dry, well-ventilated, and secure area, away from heat, ignition sources, and incompatible materials like oxidizers.[11]
-
Leak Detection: Continuous gas monitoring systems with audible alarms are essential in any area where stibine is used or stored.
Caption: Emergency response workflow for a Stibine leak.
Analytical Methodologies
Accurate detection and quantification of stibine are crucial for environmental monitoring, industrial hygiene, and research applications.
Protocol: Determination by Hydride Generation Atomic Absorption Spectrometry (HG-AAS)
HG-AAS is a highly sensitive method for determining trace amounts of antimony by converting it to volatile stibine before analysis.[23]
Causality: This technique leverages the chemical generation of stibine to separate the analyte (Sb) from complex sample matrices, which can interfere with direct analysis. The gaseous stibine is then thermally decomposed in the spectrometer's atomizer, and the concentration of ground-state antimony atoms is measured by their absorption of light at a specific wavelength, providing high sensitivity and selectivity.
Methodology:
-
Sample Preparation: Acidify the aqueous sample (e.g., environmental water) with hydrochloric acid (HCl). For total inorganic antimony, a pre-reduction step (e.g., with potassium iodide and ascorbic acid) may be needed to convert Sb(V) to Sb(III), as Sb(III) forms stibine more efficiently at certain pH levels.[23]
-
Hydride Generation: Introduce the prepared sample into a continuous flow injection system. Mix the sample stream with a stream of a reducing agent, typically 0.4% - 5.0% sodium borohydride (NaBH₄) in a sodium hydroxide (NaOH) solution.[23] This reaction rapidly generates stibine gas (SbH₃).
-
Gas-Liquid Separation: Pass the mixture into a gas-liquid separator. An inert carrier gas (Argon) strips the volatile stibine from the liquid phase and carries it towards the spectrometer.
-
Atomization and Detection: The SbH₃-laden argon stream is directed into a heated quartz cell (atomizer) in the light path of an atomic absorption spectrometer. The high temperature instantly decomposes the stibine into elemental antimony and hydrogen.
-
Quantification: The instrument measures the absorbance of light by the free antimony atoms at 217.6 nm. The absorbance is proportional to the antimony concentration in the original sample, which is determined by calibration with standards of known concentration. The detection limits for this method can be in the sub-µg/L range.[23][24]
Conclusion
Stibine (SbH₃) is a compound of significant interest in materials science and a potent industrial hazard. Its unique chemical properties, stemming from its molecular structure and thermodynamic instability, dictate the stringent protocols required for its synthesis, handling, and use. A thorough, causality-driven understanding of its reactivity, decomposition pathways, and toxicology is paramount for any professional working with this challenging but important molecule. Adherence to validated protocols and robust safety engineering are not merely best practices but absolute necessities to mitigate the substantial risks associated with its use.
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